molecular formula C15H20O4 B022898 9beta-Hydroxymerulidial CAS No. 108893-58-9

9beta-Hydroxymerulidial

Cat. No.: B022898
CAS No.: 108893-58-9
M. Wt: 264.32 g/mol
InChI Key: YOHHEVRXKIVTMR-UNQGMJICSA-N
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Description

9β-Hydroxymerulidial is a meroterpenoid-derived compound characterized by a unique fused-ring structure with a hydroxyl group at the β-position of its ninth carbon. Meroterpenoids are hybrid natural products derived from terpenoid and polyketide pathways, often exhibiting antimicrobial, anti-inflammatory, or cytotoxic properties. The hydroxyl group at the β-position may influence its stereochemical reactivity and solubility profile, though experimental validation is required .

Properties

CAS No.

108893-58-9

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1aR,2R,2aS,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde

InChI

InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15+/m1/s1

InChI Key

YOHHEVRXKIVTMR-UNQGMJICSA-N

SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Isomeric SMILES

C[C@@]12C[C@@]1(C(=C3CC(C[C@]3([C@@H]2O)O)(C)C)C=O)C=O

Canonical SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Synonyms

9-BETA-HYDROXYMERULIDIAL

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Due to the absence of direct studies on 9β-Hydroxymerulidial, comparisons are drawn from structurally or functionally related compounds in the evidence, such as Acridine-9-carboxylic acid and purine derivatives.

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters

Parameter 9β-Hydroxymerulidial (Hypothetical) Acridine-9-carboxylic Acid 9H-Purine Derivative
Molecular Weight (g/mol) ~300–400 (estimated) 223.23 ~250–300 (estimated)
Hydrogen Bond Donors 1–2 (OH group) 1 2–3 (NH, OH groups)
Hydrogen Bond Acceptors 3–4 3 4–5
LogP (Lipophilicity) ~2.5–3.5 (predicted) 3.1 (XLOGP3) ~1.5–2.0 (predicted)
Water Solubility Low (terpenoid-like) Low (ESOL Log S = -3.7) Moderate (due to hydrate)

Key Observations :

  • Lipophilicity : 9β-Hydroxymerulidial’s predicted LogP (~2.5–3.5) aligns with Acridine-9-carboxylic acid (LogP = 3.1), suggesting moderate membrane permeability but poor aqueous solubility. This contrasts with the purine derivative, which may exhibit better solubility due to its hydrate form .
Pharmacokinetic and Toxicity Profiles

Table 2: ADMET and Toxicity Predictions

Parameter 9β-Hydroxymerulidial (Hypothetical) Acridine-9-carboxylic Acid
CYP Inhibition Possible (terpenoid pathway) CYP1A2, 2C19, 3A4 inhibitor
BBB Penetration Unlikely (high molecular weight) No (BBB permeability = 0.03)
Genotoxicity Unknown Pyrrolizidine alkaloids linked to DNA adducts
Skin Permeability Low Low (LogKp = -5.5 cm/s)

Key Observations :

  • This could lead to drug-drug interactions .

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